molecular formula C7H8N2O2 B021175 2-Methoxyisonicotinamide CAS No. 105612-50-8

2-Methoxyisonicotinamide

Cat. No.: B021175
CAS No.: 105612-50-8
M. Wt: 152.15 g/mol
InChI Key: OWHCHZOJASPGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyisonicotinamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment:

    • 2ME2 induces apoptosis in multiple myeloma cells and overcomes drug resistance, modulating genes that confer chemoresistance and potentially improving the therapeutic use of 2ME2 (Chauhan et al., 2003).
    • 2ME2 analogs like 14-dehydro-2ME2 demonstrate potent antitumor effects, showing significant inhibition of tumor burden in murine models (Tinley et al., 2003).
    • 2ME2 is a promising agent for cancer treatment, inhibiting tumor growth and metastasis in various models (Pribluda et al., 2004).
  • Antiangiogenic and Pro-apoptotic Properties:

    • 2ME2 induces apoptosis in endothelial cells and inhibits angiogenesis, which is crucial in tissue remodeling and angiogenesis (Yue et al., 1997).
    • It inhibits angiogenesis and the growth of human breast carcinoma in mice, showing potential for clinical applications in angiogenesis-dependent diseases (Klauber et al., 1997).
  • Clinical Trials and Pharmacology:

    • 2-Methoxyestradiol (2ME2) is a potential chemotherapeutic agent with diverse properties such as antitubulin, antiangiogenic, pro-apoptotic, and ROS induction (Kumar et al., 2016).
    • It is undergoing Phase II clinical trials for the treatment of solid tumors and is evaluated for inflammatory conditions (Sutherland et al., 2007).
    • Oral 2-methoxyestradiol capsules have shown anticancer activity in hormone-refractory prostate cancer patients (Sweeney et al., 2005).
  • Other Applications:

    • 2-methoxyethanol, related to 2ME2, can increase blood glucose levels and decrease nitric oxide levels, potentially causing diabetes in mice (Darmanto et al., 2018).
    • 2ME2 shows potential in alleviating hypertension, glomerulosclerosis, hypercholesterolemia, and other disorders (Verenich & Gerk, 2010).

Safety and Hazards

2-Methoxyisonicotinamide may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Properties

IUPAC Name

2-methoxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHCHZOJASPGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372608
Record name 2-Methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105612-50-8
Record name 2-Methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyisonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Methoxyisonicotinamide
Reactant of Route 3
Reactant of Route 3
2-Methoxyisonicotinamide
Reactant of Route 4
Reactant of Route 4
2-Methoxyisonicotinamide
Reactant of Route 5
Reactant of Route 5
2-Methoxyisonicotinamide
Reactant of Route 6
Reactant of Route 6
2-Methoxyisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.